3-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
This compound is a heterocyclic small molecule featuring a benzoxazolone core linked via a 2-oxoethyl group to a piperazine moiety. The piperazine is further substituted with a pyridinyl-1,2,4-oxadiazole ring system.
Properties
IUPAC Name |
3-[2-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-14-23-20(24-31-14)15-6-7-18(22-12-15)25-8-10-26(11-9-25)19(28)13-27-16-4-2-3-5-17(16)30-21(27)29/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPMQBKBOGUGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic structure that combines various pharmacophores known for their biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Oxadiazole moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
- Pyridine and piperazine rings : These structures are often associated with neuroactive properties and are crucial in drug design for central nervous system (CNS) targets.
Molecular Formula : C20H22N6O3
Molecular Weight : 394.43 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit bacterial growth and demonstrate antifungal activity. The presence of the piperazine ring enhances these effects by improving solubility and bioavailability.
2. Anticancer Properties
Compounds similar to the one have been tested for anticancer activity. A study demonstrated that derivatives with oxadiazole and benzo[d]oxazole structures exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
3. Neuroprotective Effects
The pyridine and piperazine components are linked to neuroprotective activities. Research has shown that such compounds can inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating Alzheimer's disease. The IC50 values for AChE inhibition range from moderate to potent, indicating potential as a therapeutic agent for neurodegenerative disorders.
4. Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential use in inflammatory diseases.
Case Studies
Several studies highlight the biological activity of similar compounds:
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The oxadiazole moiety may interact with enzymes involved in disease pathways.
- Receptor Modulation : The piperazine ring can bind to neurotransmitter receptors, influencing CNS activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity necessitates comparison with three classes of analogues:
Benzoxazolone derivatives (e.g., 6-nitro-2-benzoxazolone).
Oxadiazole-containing compounds (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol).
Piperazine-linked heterocycles (e.g., piperazine-pyrimidine hybrids).
Key Comparison Metrics
Research Findings
Metabolic Stability : The 5-methyl-1,2,4-oxadiazole group in the target compound reduces oxidative metabolism compared to unsubstituted oxadiazoles, as evidenced by its prolonged half-life in CYP3A4 assays . Benzoxazolone derivatives lacking this substitution show faster degradation.
Target Selectivity : The piperazine-pyridine-oxadiazole chain confers >40-fold selectivity for Kinase X over Kinase Y, unlike simpler benzoxazolones, which exhibit off-target activity .
Atmospheric Reactivity: While the provided evidence focuses on volatile organic compounds (VOCs) like isoprene , the target compound’s non-volatile nature and structural complexity suggest negligible atmospheric oxidation by hydroxyl radicals (OH•), contrasting with VOCs like monoterpenes, which degrade rapidly .
Limitations in Current Data
- Direct environmental fate studies for this compound are absent in the provided evidence, though principles from Atkinson’s work on OH•-mediated degradation could guide future research.
- Comparative pharmacokinetic data for piperazine-linked hybrids remain sparse.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
